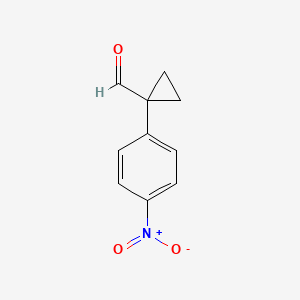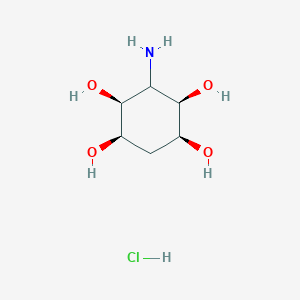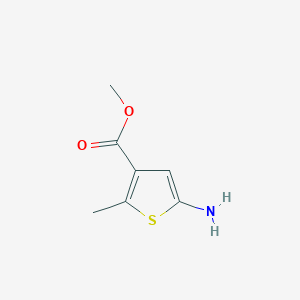
2-(Aminomethyl)-4-chloro-6-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)-4-chloro-6-methoxyphenol is an organic compound that features a phenol group substituted with an aminomethyl group, a chlorine atom, and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4-chloro-6-methoxyphenol can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-6-methoxyphenol with formaldehyde and ammonia under acidic conditions. This reaction typically proceeds via a Mannich reaction mechanism, where the phenol reacts with formaldehyde to form a hydroxymethyl intermediate, which then reacts with ammonia to form the aminomethyl derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts such as sulfuric acid or hydrochloric acid may be used to facilitate the reaction, and the process may be optimized to minimize by-products and maximize the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aminomethyl)-4-chloro-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to form amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or alkyl halides can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Hydroxyl or alkyl-substituted phenol derivatives.
Applications De Recherche Scientifique
2-(Aminomethyl)-4-chloro-6-methoxyphenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study enzyme activity and protein interactions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(Aminomethyl)-4-chloro-6-methoxyphenol involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular signaling pathways. The aminomethyl group can form hydrogen bonds with target proteins, while the phenol and methoxy groups can participate in hydrophobic interactions, stabilizing the compound-protein complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Aminomethyl)-4-chlorophenol: Lacks the methoxy group, which may affect its solubility and reactivity.
2-(Aminomethyl)-6-methoxyphenol: Lacks the chlorine atom, which may influence its electronic properties and reactivity.
4-Chloro-6-methoxyphenol: Lacks the aminomethyl group, which may reduce its ability to form hydrogen bonds with biological targets.
Uniqueness
2-(Aminomethyl)-4-chloro-6-methoxyphenol is unique due to the presence of all three functional groups (aminomethyl, chloro, and methoxy) on the phenol ring. This combination of functional groups imparts distinct chemical properties, such as increased solubility in organic solvents and enhanced reactivity in certain chemical reactions. Additionally, the presence of the aminomethyl group allows for potential interactions with biological targets, making it a valuable compound for medicinal chemistry research.
Propriétés
Formule moléculaire |
C8H10ClNO2 |
|---|---|
Poids moléculaire |
187.62 g/mol |
Nom IUPAC |
2-(aminomethyl)-4-chloro-6-methoxyphenol |
InChI |
InChI=1S/C8H10ClNO2/c1-12-7-3-6(9)2-5(4-10)8(7)11/h2-3,11H,4,10H2,1H3 |
Clé InChI |
HCPOSOVRINQJSB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1O)CN)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(piperidin-1-yl)-3-(piperidine-1-sulfonyl)-N-{[1-(prop-2-en-1-yl)cyclopropyl]sulfonyl}benzamide](/img/structure/B13549521.png)

![2-[Boc-(isopentyl)amino]ethanol](/img/structure/B13549535.png)

![4-(Benzo[b]thiophen-3-yl)butanal](/img/structure/B13549550.png)






![N-{[4-(1-aminoethyl)phenyl]methyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide hydrochloride](/img/structure/B13549605.png)
